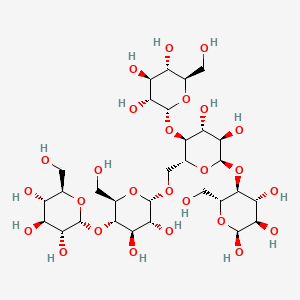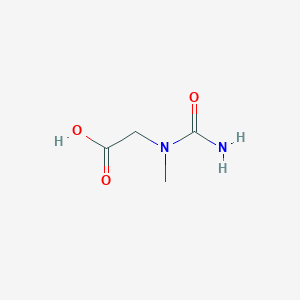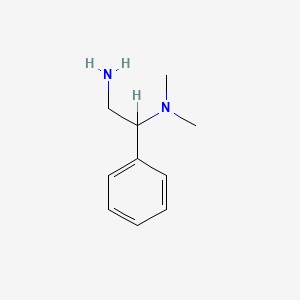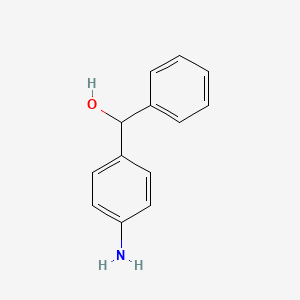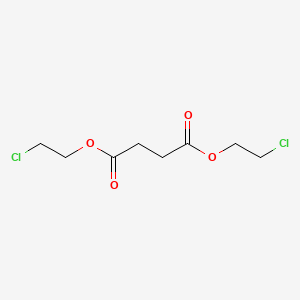![molecular formula C9H15BrO2 B1267768 6-Bromo-1,4-dioxaspiro[4.6]undecane CAS No. 70562-63-9](/img/structure/B1267768.png)
6-Bromo-1,4-dioxaspiro[4.6]undecane
説明
Synthesis Analysis
Synthesis of related dioxaspiro[5.5]undecane derivatives often involves regioselective deoxygenation strategies from precursor compounds derived from simple sugars like D-fructose, showcasing the compound's role in pheromone synthesis and organic chemistry (Cubero, Plaza López-Espinosa, & Castillo, 1992). Enantioselective syntheses, leveraging chiral sources and asymmetric catalysis, highlight the compound's significance in producing optically active forms (Tu, Moore, & Kitching, 1995).
Molecular Structure Analysis
Structural analyses through X-ray crystallography reveal the compound's complex spatial configuration. Studies on related compounds, such as 1,5-dioxaspiro[5.5] derivatives, underscore the intricate hydrogen bonding and 2D-net frameworks contributing to their stability and reactivity (Zeng, Wang, & Zhang, 2021). This detailed understanding aids in predicting the compound's chemical behavior and interactions.
Chemical Reactions and Properties
The reactivity of similar spiroketal structures, including 1,7-dioxaspiro[5.5]undecane derivatives, with various reagents highlights their versatility. For instance, bromination and subsequent dehydrobromination reactions elucidate the pathways for modifying spiroketal systems, offering insights into synthetic strategies for functionalization and derivatization (Lawson, Kitching, Kennard, & Byriel, 1993).
Physical Properties Analysis
Physical properties, including crystalline structure and thermodynamic characteristics, are crucial for understanding the compound's stability and behavior under various conditions. Investigations into related 1,5-dioxaspiro[5.5] derivatives showcase methodologies for determining such properties, contributing to a broader comprehension of spiroketals' physical aspects (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of 6-Bromo-1,4-dioxaspiro[4.6]undecane and its analogs, such as reactivity towards bromination and ability to undergo ring transformations, are foundational for their application in synthesis. The synthesis and functionalization routes, including ketalization and hydroformylation, underscore the compound's utility in constructing complex molecular architectures (Pardhasaradhi, Nair, Kumar, & Srinivas, 1998).
科学的研究の応用
1. Stereochemistry and Synthesis
6-Bromo-1,4-dioxaspiro[4.6]undecane is part of the broader class of compounds known as spiroketals, which have been extensively studied for their stereochemistry and synthesis methods. For instance, research on α-bromo spiroketals, which include 6-Bromo-1,4-dioxaspiro[4.6]undecane, focuses on understanding their stereochemical configurations and reactions, such as dehydrobromination and hydration processes. These studies are vital for developing synthetic routes for α-bromine-containing spiroketal metabolites like obtusin and neoobtusin (Lawson, Kitching, Kennard, & Byriel, 1993).
2. Crystal Structure and Thermodynamics
In 2021, a derivative of 1,5-dioxaspiro[5.5]undecane coupled with a benzimidazole moiety was studied, highlighting the importance of understanding the crystal structure and thermodynamic properties of such compounds. These insights are crucial for designing and synthesizing new molecules with potential applications in various fields, including pharmaceuticals (Zeng, Wang, & Zhang, 2021).
3. Use in Pheromone Synthesis
The compound and its related structures have been synthesized and studied for their role in insect pheromones. For example, 1,7-dioxaspiro[5.5]undecane, a related compound, has been synthesized to understand the chemical ecology of insects like rove beetles and olive fruit flies. This research has implications in developing eco-friendly pest management strategies (Zhang et al., 1999).
4. Applications in Organic Chemistry
Research on 1,7-dioxaspiro[5.5]undecane and its variants provides valuable insights into organic chemistry, particularly in asymmetric synthesis and spiroketal formation. These compounds are synthesized using various methods like intramolecular Michael addition and oxyselenenylation, contributing to the broader understanding of organic synthesis mechanisms (Iwata et al., 1985); (Uchiyama et al., 2001).
特性
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUHWFXOULUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302136 | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,4-dioxaspiro[4.6]undecane | |
CAS RN |
70562-63-9 | |
| Record name | 70562-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

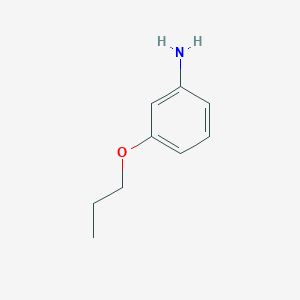

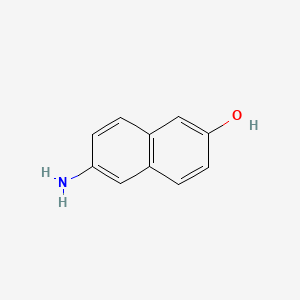
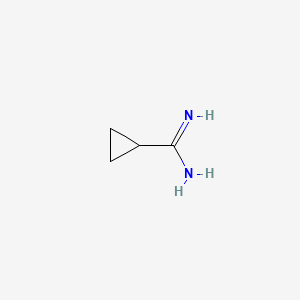
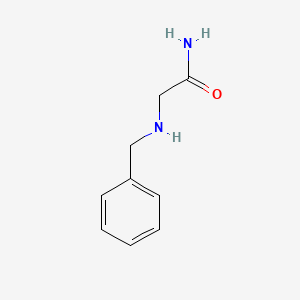
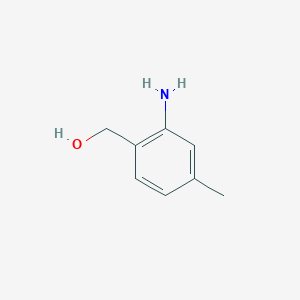
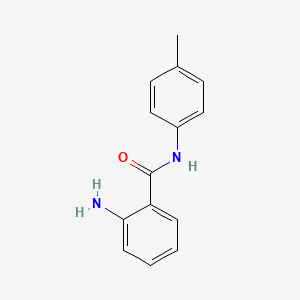
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)

